methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate is a fluorinated acrylate derivative characterized by a sulfonyl group attached to a 2-fluorophenyl ring and an amino substituent at the β-position of the acrylate backbone. The stereochemistry (Z-configuration) and electron-withdrawing sulfonyl group likely influence its reactivity and physicochemical properties, such as solubility and stability.
Properties
IUPAC Name |
methyl (Z)-3-amino-2-(2-fluorophenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4S/c1-16-10(13)9(6-12)17(14,15)8-5-3-2-4-7(8)11/h2-6H,12H2,1H3/b9-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZOTCYVCHHDBX-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CN)S(=O)(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/N)/S(=O)(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of methyl acrylate with 2-fluorobenzenesulfonyl chloride in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
Methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The fluorophenyl and sulfonyl groups play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Detailed Comparative Analysis
Methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate
- Structural Differences: The dimethylamino group replaces the amino group, introducing steric bulk and altering electronic properties. This substitution increases molecular weight (287.305 vs. 283.25) and likely enhances lipophilicity, impacting solubility and membrane permeability .
Trifluoromethyl Acrylates (E-3r and Z-3r)
- Functional Groups : The trifluoromethyl group (CF₃) is strongly electron-withdrawing, contrasting with the sulfonyl group’s dual electron-withdrawing and resonance-stabilizing effects.
- Isomerism : E/Z isomerism (73:27 ratio for E-3r) arises due to restricted rotation around the double bond. This contrasts with the fixed Z-configuration of the target compound, which may limit conformational flexibility .
Tetrahydrofurfuryl Acrylate
- Backbone Modifications: The tetrahydrofurfuryl ester introduces a cyclic ether moiety, increasing steric hindrance and hydrophobicity.
- Applications : Such esters are used in polymer chemistry for their biodegradability and flexibility, highlighting divergent applications compared to sulfonamide acrylates.
Physicochemical and Reactivity Trends
- Electronic Effects: The 2-fluorophenyl sulfonyl group in the target compound enhances electrophilicity at the β-position, facilitating nucleophilic additions.
- Solubility: The dimethylamino derivative () is likely more soluble in organic solvents due to increased lipophilicity. Tetrahydrofurfuryl acrylates () may exhibit lower water solubility compared to sulfonamide-containing analogs.
- Stability :
- Sulfonyl groups generally improve thermal and oxidative stability, whereas trifluoromethyl groups may enhance metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
